1-(Cyclopropylmethyl)piperazine

Vue d'ensemble

Description

1-(Cyclopropylmethyl)piperazine is an organic compound with the chemical formula C10H18N2. It appears as a white crystalline solid and is stable at room temperature. This compound is soluble in water and various organic solvents such as ethanol and ether. It is primarily used in the medical field as a regulator of neurotransmitters, aiding in the treatment of anxiety, depression, and other mental health conditions .

Méthodes De Préparation

The synthesis of 1-(Cyclopropylmethyl)piperazine typically involves the reaction of methylpiperazine with cyclopropyl haloalkane, such as cyclopropyl chloromethane. This reaction is usually conducted under the protection of an inert gas like nitrogen and at a suitable temperature. The product is then crystallized, purified, and dried to obtain pure this compound .

Industrial production methods may involve more complex procedures, such as the use of N-Boc-piperazine and triethylamine or pyridine in an inert solvent, followed by the addition of cyclopropane carbonyl chloride. The reaction mixture is then processed through various steps including extraction, concentration, and purification to yield the desired compound .

Analyse Des Réactions Chimiques

1-(Cyclopropylmethyl)piperazine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: It can undergo substitution reactions where the cyclopropylmethyl group or the piperazine ring is substituted with other functional groups.

Common reagents and conditions used in these reactions include inert atmospheres, controlled temperatures, and specific solvents to ensure the desired reaction pathway and product formation .

Applications De Recherche Scientifique

Synthesis of Volasertib

1-Cyclopropylmethylpiperazine is a crucial intermediate in the synthesis of Volasertib, an orphan drug . Volasertib is used in treating Acute Myelogenous Leukemia (AML) . AML is an aggressive cancer affecting the bone marrow and blood, particularly prevalent in adults aged 65 to 70 . Volasertib functions by inhibiting Polo-like kinase 1 (Plk1), which is characteristic of very high cell division in AML, potentially hindering tumor growth or diminishing tumor cell division activity, thereby prolonging the patient's life .

The preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine involves several steps :

- N-Boc-piperazine and triethylamine or pyridine are added into an inert solvent, followed by the dropwise addition of cyclopropanecarbonyl chloride at 0-10 ℃ for reaction. Water is added for extraction after the reaction to obtain an organic phase, and concentration is done to remove the organic solvent, resulting in solid 4- (cyclopropanecarbonyl) piperazine-1-carboxylic acid tert-butyl ester .

- The solid 4- (cyclopropanecarbonyl) piperazine-1-carboxylic acid tert-butyl ester obtained in the previous step is added into an ether solvent, followed by sodium borohydride, and boron trifluoride-diethyl ether is added dropwise at 0-10 ℃ for reaction. Quenching, extraction, concentration, and organic solvent removal yield solid N-Boc-4- (cyclopropylmethyl) piperazine .

- The solid N-Boc-4- (cyclopropylmethyl) piperazine is added into an alcohol solvent, and concentrated hydrochloric acid is added dropwise at 40-60 ℃ for reaction, followed by alkalifying with a sodium hydroxide or potassium hydroxide aqueous solution, extraction, and concentration to obtain the compound 1-cyclopropylmethyl piperazine .

Pharmaceutical Applications of Piperazine Derivatives

Piperazine and its derivatives are incorporated into numerous drugs, demonstrating a wide range of therapeutic applications .

Examples of Piperazine-Containing Drugs

Other Applications

Mécanisme D'action

The mechanism of action of 1-(Cyclopropylmethyl)piperazine involves its interaction with neurotransmitter systems in the brain. It acts as a regulator of neurotransmitters, affecting the chemical transmission within the nervous system. This regulation helps in alleviating symptoms of anxiety and depression by modulating the activity of neurotransmitters such as serotonin and dopamine .

Comparaison Avec Des Composés Similaires

1-(Cyclopropylmethyl)piperazine can be compared with other piperazine derivatives, such as:

Piperazine: A simpler compound with a six-membered ring containing two nitrogen atoms.

N-Methylpiperazine: Another derivative used in various chemical syntheses and pharmaceutical applications.

N-Ethylpiperazine: Similar in structure but with different pharmacological properties and applications.

The uniqueness of this compound lies in its specific regulatory effects on neurotransmitters, making it particularly valuable in the treatment of mental health conditions .

Activité Biologique

1-(Cyclopropylmethyl)piperazine is a chemical compound that belongs to the piperazine class of compounds, which are well-known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of various neurological and psychiatric disorders.

Chemical Structure

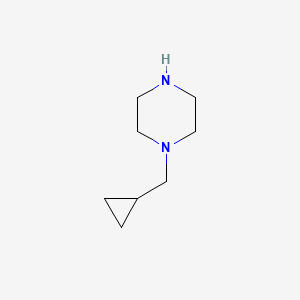

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₈N₂

- Structural Formula :

This structure features a piperazine ring substituted with a cyclopropylmethyl group, which contributes to its unique biological properties.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily through its interaction with various neurotransmitter receptors. Research indicates that it may act as a modulator of the central nervous system (CNS), potentially offering benefits in treating conditions such as anxiety, depression, and schizophrenia.

- Dopamine Receptor Modulation : Studies suggest that this compound may influence dopamine receptor activity, which is crucial in mood regulation and psychotic disorders.

- Serotonin Receptor Interaction : It has been shown to interact with serotonin receptors, which are vital for mood stabilization and anxiety reduction.

- Histamine H3 Receptor Antagonism : The compound has been identified as a potential antagonist of the histamine H3 receptor, which plays a significant role in regulating neurotransmitter release in the CNS .

Pharmacological Studies

Several studies have focused on the pharmacological properties of this compound. Below is a summary of key findings:

Case Studies

- Animal Model Study : A study investigated the effects of this compound on mice subjected to stress-induced depression. Results indicated that treated mice exhibited reduced immobility in forced swim tests, suggesting potential antidepressant properties.

- Neuroprotection Research : Another study assessed its neuroprotective capabilities against glutamate-induced toxicity in cultured neurons. The compound significantly reduced cell death and preserved neuronal function.

Propriétés

IUPAC Name |

1-(cyclopropylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-8(1)7-10-5-3-9-4-6-10/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLIBVDZIYFXBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359487 | |

| Record name | 1-(Cyclopropylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57184-25-5 | |

| Record name | 1-(Cyclopropylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Cyclopropylmethyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.